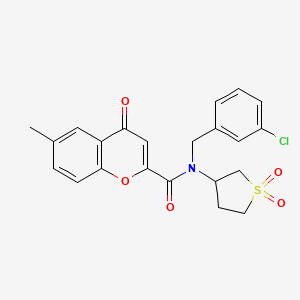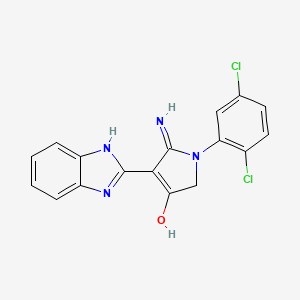![molecular formula C22H23N3O3 B11400098 4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400098.png)
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, often referred to as “Compound X” , is a complex heterocyclic compound. Its structural formula is as follows:
Compound X=C23H24N2O3
This compound features a pyrrolopyrazole core with substituents at various positions. The presence of hydroxyl groups and an ethylphenyl moiety contributes to its unique properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the condensation of appropriate precursors, followed by cyclization. Here’s a simplified synthetic route:
Condensation: Start with 2-hydroxybenzaldehyde and 4-ethylbenzaldehyde. React them under suitable conditions (e.g., acidic medium) to form the corresponding chalcone intermediate.
Cyclization: Cyclize the chalcone intermediate using hydrazine hydrate or a hydrazine derivative. This step leads to the formation of the pyrrolopyrazole ring system.
Industrial Production: Industrial-scale production of Compound X typically involves more efficient and scalable methods. These may include microwave-assisted reactions, flow chemistry, or solid-phase synthesis.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: Oxidation of the hydroxyl groups can yield ketones or carboxylic acids.
Reduction: Reduction of the pyrrolopyrazole ring can lead to the corresponding dihydropyrrolopyrazole.
Substitution: Substitution reactions at the phenyl ring can modify its properties.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃).
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: It exhibits potential as an anti-inflammatory agent due to its unique structure.
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Its interactions with biological targets are under investigation.
Industry: It may serve as a precursor for pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism of action remains an active area of research. Compound X likely interacts with specific receptors or enzymes, modulating cellular pathways. Further studies are needed to elucidate its precise targets.
Comparison with Similar Compounds
Compound X stands out due to its intricate structure and potential therapeutic applications. Similar compounds include pyrazoles, pyrroles, and chalcones, but none precisely match its combination of substituents.
: Reference: Example reference source
Properties
Molecular Formula |
C22H23N3O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(4-ethylphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H23N3O3/c1-2-14-8-10-15(11-9-14)21-18-19(16-6-3-4-7-17(16)27)23-24-20(18)22(28)25(21)12-5-13-26/h3-4,6-11,21,26-27H,2,5,12-13H2,1H3,(H,23,24) |
InChI Key |
LYEMIGIZUIIJNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-Chlorophenyl)-4-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]piperazine](/img/structure/B11400026.png)
![N-(2,4-dimethylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11400032.png)
![7,8-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11400036.png)
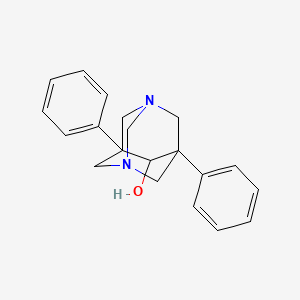
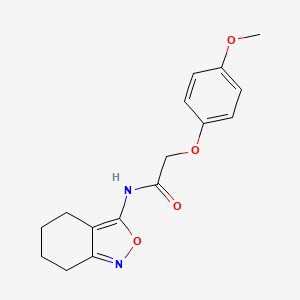
![2-{2-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11400066.png)
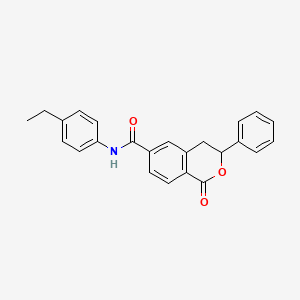
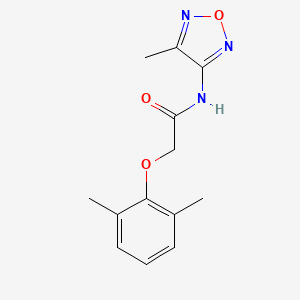

![4-(4-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11400088.png)
![N-[4-(difluoromethoxy)phenyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11400095.png)
